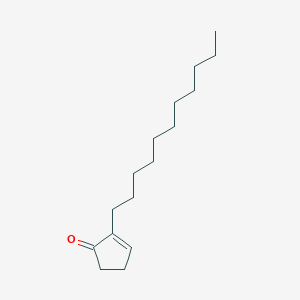
2-Undecylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with an undecyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-undecylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Undecylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of bases or acids to facilitate the substitution reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Varied substituted cyclopent-2-en-1-one derivatives.
Scientific Research Applications
2-Undecylcyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-undecylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical processes.
Comparison with Similar Compounds
2-Undecylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
- 2-Decylcyclopent-2-en-1-one
- 2-Dodecylcyclopent-2-en-1-one
- 2-Nonylcyclopent-2-en-1-one
These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which can influence its chemical properties and applications .
Properties
CAS No. |
823785-54-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-undecylcyclopent-2-en-1-one |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(15)17/h13H,2-12,14H2,1H3 |
InChI Key |
MYLDLZSMYARNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


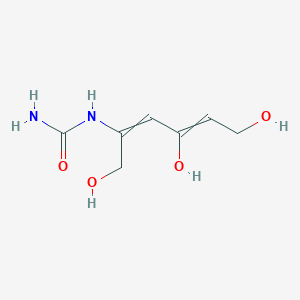
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
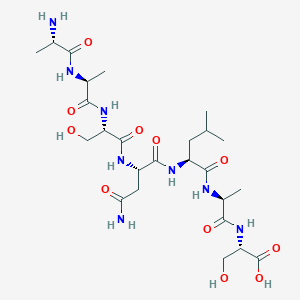
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
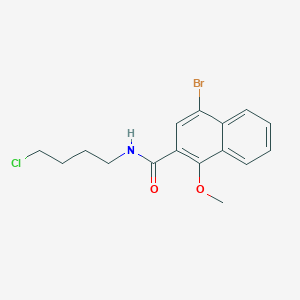
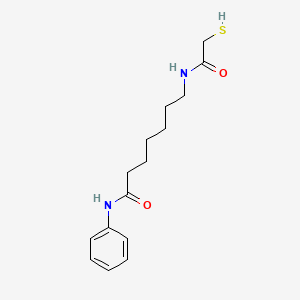

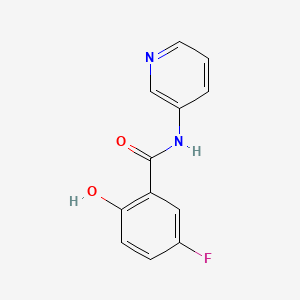
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
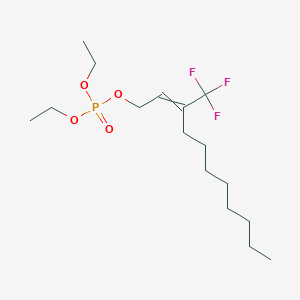
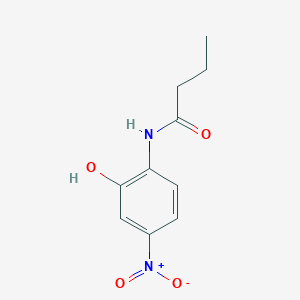
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
